REACTION_CXSMILES
|
[C:1](#[N:3])[CH3:2].CC(C)(C)C[O-].[K+].C([O:13][C:14]([CH:16]1[CH2:18][CH:17]1[CH3:19])=O)C>C1COCC1>[CH3:19][CH:17]1[CH2:18][CH:16]1[C:14](=[O:13])[CH2:2][C:1]#[N:3] |f:1.2|
|
Name
|
|
Quantity
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0.102 mL
|
Type
|
reactant
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
Potassium 2,2-dimethylpropan-1-olate
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Quantity
|
3.44 mL
|
Type
|
reactant
|
Smiles
|
CC(C[O-])(C)C.[K+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1C(C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
the reaction mixture was quenched with 1N HCl
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Type
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CUSTOM
|
Details
|
partitioned with EtOAc
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Type
|
WASH
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Details
|
The organic layer was washed with water (3×), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1C(C1)C(CC#N)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |